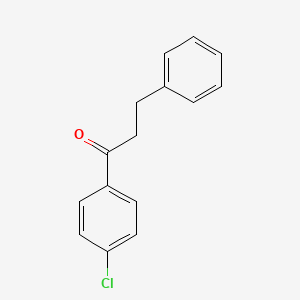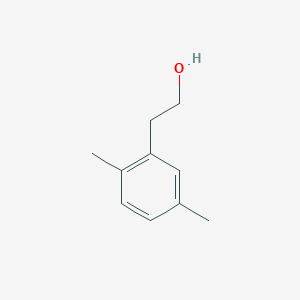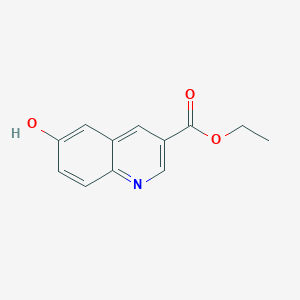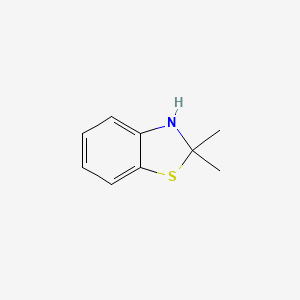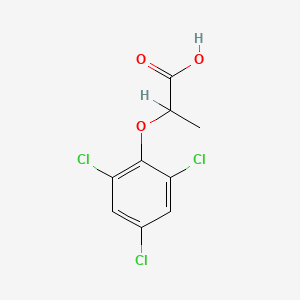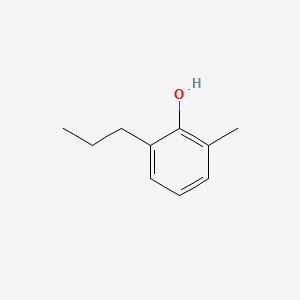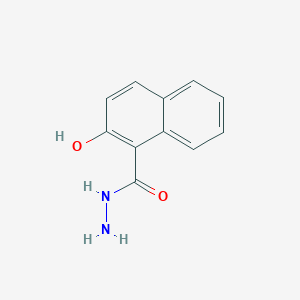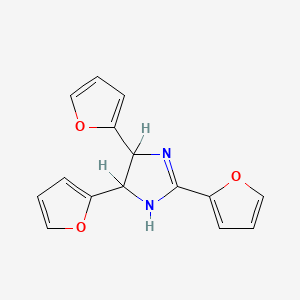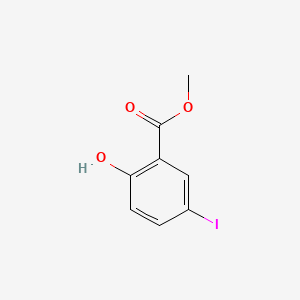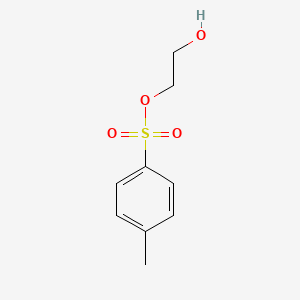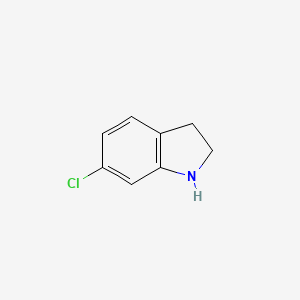
6-Chloro-2,3-dihydro-1h-indole
概要
説明
6-Chloro-2,3-dihydro-1H-indole (6-Cl-Indole) is a heterocyclic aromatic organic compound with a molecular formula of C7H6ClN. It is a colorless solid that is soluble in organic solvents. 6-Cl-Indole is a derivative of indole, a bicyclic aromatic hydrocarbon found in many natural products such as tryptophan. It has a wide range of applications in organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
Synthesis and Structural Analysis
- 6-Chloro-2,3-dihydro-1h-indole derivatives have been synthesized and characterized for their molecular structures using various spectroscopic techniques. These derivatives possess diverse applications in different fields due to their unique structural properties. For instance, compounds like 4,6-dimethoxy-2,3-diphenyl-1H-indole have been explored for their potential in nonlinear optical (NLO) applications and other high-tech uses (Tariq et al., 2020).
Pharmaceutical Applications
- The indole nucleus, a key component in many natural and synthetic molecules, exhibits significant biological activity. Various molecules bearing the indole nucleus have been researched for their anti-tumor and anti-inflammatory properties. These biological activities are often associated with their interactions with DNA and proteins (Geetha et al., 2019).
Material Science and Coatings
- Indole derivatives, including those related to 6-chloro-2,3-dihydro-1h-indole, have been utilized in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins exhibit excellent antibacterial and algae inhibiting properties, making them suitable for marine applications and other related fields (Chunhua et al., 2020).
Analytical and Sensory Applications
- Indole derivatives are identified as causative compounds of taints and off-flavors in commercial wines. Understanding these compounds is essential for quality control and sensory evaluation in the food and beverage industry (Capone et al., 2010).
Agricultural and Herbicidal Research
- Some indole derivatives have been studied for their potential as photosystem II (PSII) inhibitors, which can be used as herbicides. For example, compounds like 6‐chloro‐8‐nitro‐2,3,4,9‐tetrahydro‐1H‐carbazole have shown promising results in inhibiting plant growth and development (Souza et al., 2020).
特性
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLNYVREDLDESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293174 | |
| Record name | 6-chloro-2,3-dihydro-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1h-indole | |
CAS RN |
52537-00-5 | |
| Record name | 52537-00-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2,3-dihydro-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

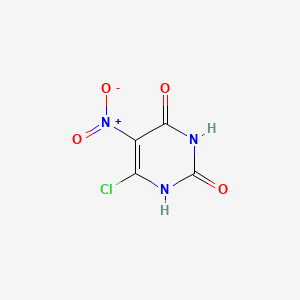
![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)


